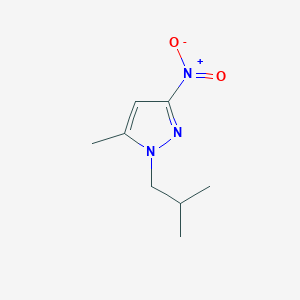

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole

カタログ番号:

B2362453

CAS番号:

1429418-19-8

分子量:

183.211

InChIキー:

CTMOMCDNOVTFNV-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

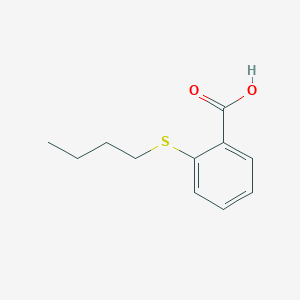

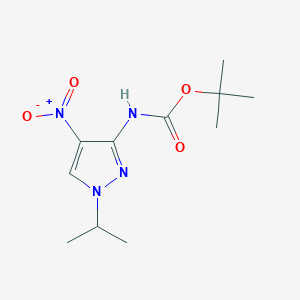

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole is a chemical compound with the molecular formula C8H13N3O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles, including this compound, can be achieved through various strategies. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring are an isobutyl group, a methyl group, and a nitro group .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (183.21), molecular formula (C8H13N3O2), and its structure .科学的研究の応用

Synthesis and Reactivity

- 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative show significant reactivity, with nucleophilic substitutions occurring at specific positions under mild conditions in water, producing a range of dinitropyrazoles (Dalinger et al., 2013).

Hydrogen-Bonded Structures

- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric form exhibit hydrogen-bonded sheets and chains, highlighting the importance of hydrogen bonding in the molecular structure of pyrazole derivatives (Portilla et al., 2007).

Photoreactions and Nucleophilic Substitutions

- Nucleophilic photosubstitution of nitro derivatives of 1-methylimidazole and 1-methylpyrazole varies based on the position of the nitro group, indicating specific reactivity patterns in different nitro-substituted pyrazoles (Oldenhof & Cornelisse, 2010).

Annular Tautomerism

- Disubstituted 1H-pyrazoles with various groups exhibit annular tautomerism, influenced by internal hydrogen bonds, the environment, and the substituent. This underlines the significance of these factors in determining the tautomeric form of pyrazoles (Kusakiewicz-Dawid et al., 2019).

Asymmetric Synthesis

- The asymmetric synthesis of chiral compounds containing isoxazole and pyrazole moieties has been developed, highlighting the potential for creating specific chiral heterocycles (Li et al., 2018).

Reductive Cyclization and Intramolecular H-bonding

- The impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives has been studied, emphasizing the role of these bonds in the reactivity of these compounds (Szlachcic et al., 2020).

Fe(II)-Catalyzed Rearrangement

- A novel Fe(II)-catalyzed rearrangement method for the preparation of 1-amino-1H-pyrazole-4-carboxylic acid derivatives has been reported, demonstrating an innovative approach in pyrazole synthesis (Galenko et al., 2018).

Detonation Properties

- Theoretical studies on amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles suggest their potential as high-energy density materials, comparing their properties to known explosives (Ravi et al., 2010).

Diels-Alder Reaction

- The Diels-Alder reaction with substituted 4-nitrosopyrazoles has been studied for potential biological activity, indicating the versatility of pyrazole derivatives in organic synthesis (Volkova et al., 2021).

特性

IUPAC Name |

5-methyl-1-(2-methylpropyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)5-10-7(3)4-8(9-10)11(12)13/h4,6H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMOMCDNOVTFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzoth...

Cat. No.: B2362370

CAS No.: 862807-16-7

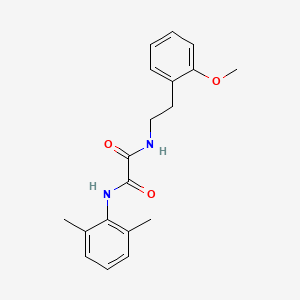

N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamid...

Cat. No.: B2362372

CAS No.: 898374-83-9

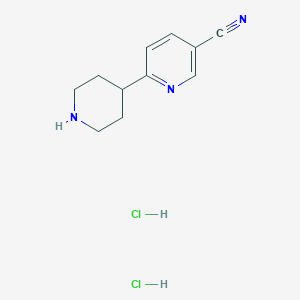

6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochlori...

Cat. No.: B2362374

CAS No.: 2031259-03-5

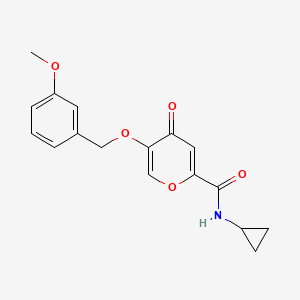

N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2...

Cat. No.: B2362375

CAS No.: 1021258-38-7

![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)